molecular formula C11H6F3NO2 B8229414 5-(Trifluoromethyl)isoquinoline-8-carboxylic acid

5-(Trifluoromethyl)isoquinoline-8-carboxylic acid

Cat. No.: B8229414
M. Wt: 241.17 g/mol
InChI Key: XXTQFFGNGYFTGG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isoquinoline-8-carboxylic acid: is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a trifluoromethyl group into the isoquinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)isoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, quinoline N-oxides, and reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)isoquinoline-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: The compound’s fluorinated structure enhances its biological activity, making it a potential candidate for drug development. It has been studied for its antibacterial, antiviral, and anticancer properties .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)isoquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

  • 5-Fluoroisoquinoline-8-carboxylic acid
  • 6-Fluoroisoquinoline-8-carboxylic acid
  • 8-Fluoroisoquinoline-5-carboxylic acid
  • 5,8-Difluoroisoquinoline

Uniqueness: 5-(Trifluoromethyl)isoquinoline-8-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical and biological properties compared to other fluorinated isoquinolines. This group increases the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .

Properties

IUPAC Name

5-(trifluoromethyl)isoquinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-2-1-7(10(16)17)8-5-15-4-3-6(8)9/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTQFFGNGYFTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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